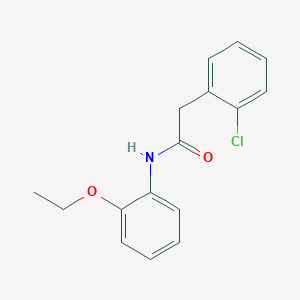
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine protein kinase that plays a crucial role in various cellular processes.
作用機序
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide acts as a potent inhibitor of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide, a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide leads to the activation of the Wnt/β-catenin signaling pathway, which plays a critical role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in the survival and growth of neurons. Additionally, it has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a critical role in the pathogenesis of various diseases, including Alzheimer's disease.
実験室実験の利点と制限
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a potent inhibitor of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide and has been shown to have neuroprotective effects. Additionally, it has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease and cancer. However, there are also limitations to its use in lab experiments. It has been shown to have cytotoxic effects at high concentrations, and its long-term effects are not well understood.
将来の方向性
There are several future directions for the study of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it could be studied for its potential use in the treatment of various cancers. Further studies are needed to determine the long-term effects of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide and its potential side effects. Finally, its potential use in combination therapy with other drugs could also be investigated.
合成法
The synthesis of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide involves several steps. The first step involves the reaction of 4-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-benzodioxole-5-amine to form the desired product. The final product is obtained after purification using column chromatography.
科学的研究の応用
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of Alzheimer's disease, bipolar disorder, and schizophrenia. Additionally, it has been studied for its potential use in the treatment of various cancers, including breast cancer, lung cancer, and pancreatic cancer.
特性
製品名 |
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC名 |
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H12N2O3/c1-9-4-5-15-13(6-9)16-14(17)10-2-3-11-12(7-10)19-8-18-11/h2-7H,8H2,1H3,(H,15,16,17) |
InChIキー |
ITNORDBLOBPAOO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
正規SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
溶解性 |
38.4 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















